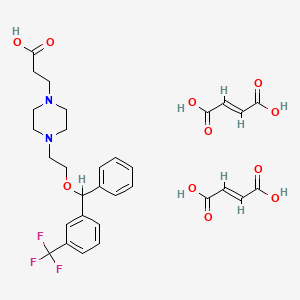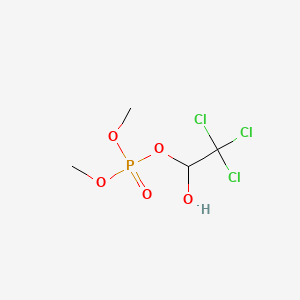
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate, commonly known as trichlorfon, is an organophosphorus compound widely used as an insecticide. It is a colorless or slightly yellow oily liquid with a characteristic odor. Trichlorfon is known for its broad-spectrum insecticidal properties, effectively controlling various pests such as aphids, leafhoppers, caterpillars, and termites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate involves the esterification of methanol with phosphorus trichloride to produce dimethyl phosphite. This intermediate then undergoes a condensation reaction with trichloroacetaldehyde to form trichlorfon . The reaction conditions typically involve:
Esterification: Methanol and phosphorus trichloride react under controlled temperature and pressure to form dimethyl phosphite.
Condensation: Dimethyl phosphite reacts with trichloroacetaldehyde in the presence of a catalyst to yield trichlorfon.
Industrial Production Methods
In industrial settings, the production of trichlorfon follows similar synthetic routes but on a larger scale. The raw materials consumed per ton of trichlorfon produced include approximately 610 kg of phosphorus trichloride, 740 kg of trichloroacetaldehyde, and 470 kg of methanol .
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous media, trichlorfon can hydrolyze to form dichlorvos, a more potent insecticide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.
Substitution: Trichlorfon can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in alkaline conditions, with specific base catalysis observed at pH 8.0.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.
Substitution: Nucleophiles such as amines or thiols can react with trichlorfon under appropriate conditions.
Major Products Formed
Dichlorvos: Formed through hydrolysis of trichlorfon, dichlorvos is a more potent biocide.
Other Derivatives: Depending on the reaction conditions, various other organophosphate derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, trichlorfon disrupts the normal transmission of nerve impulses, leading to the paralysis and death of the target pests . The compound is a prodrug, which is non-enzymatically converted into dichlorvos, the active agent responsible for its insecticidal properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorvos: A more potent insecticide formed from the hydrolysis of trichlorfon.
Metrifonate: Another organophosphorus compound with similar insecticidal properties.
Phosphonic Acid Derivatives: Various derivatives with different substituents on the phosphorus atom.
Uniqueness
O,O-Dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphate is unique due to its broad-spectrum insecticidal activity and its ability to be converted into a more potent biocide, dichlorvos. This dual functionality makes it a valuable compound in pest control applications .
Eigenschaften
CAS-Nummer |
3581-16-6 |
|---|---|
Molekularformel |
C4H8Cl3O5P |
Molekulargewicht |
273.43 g/mol |
IUPAC-Name |
dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphate |
InChI |
InChI=1S/C4H8Cl3O5P/c1-10-13(9,11-2)12-3(8)4(5,6)7/h3,8H,1-2H3 |
InChI-Schlüssel |
ILFFDCOANQGBMI-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


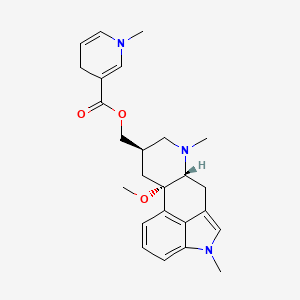
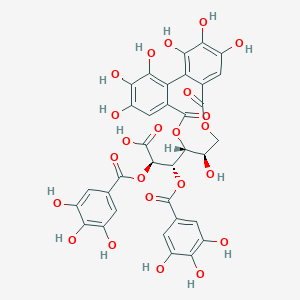
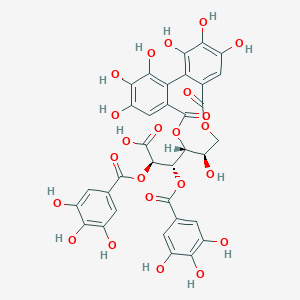
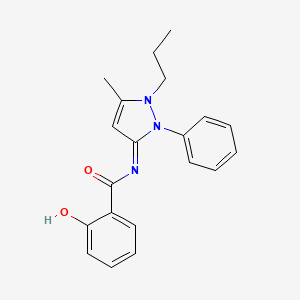


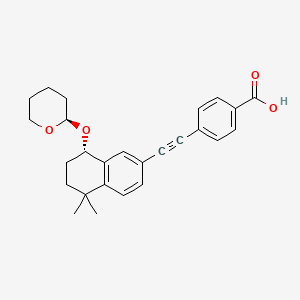
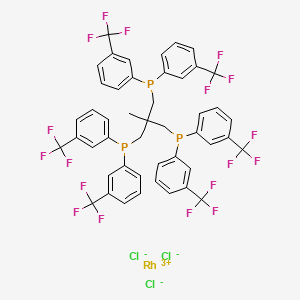

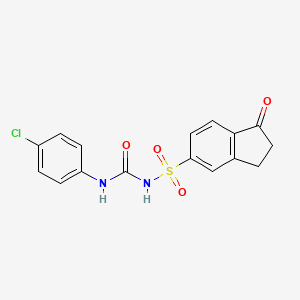
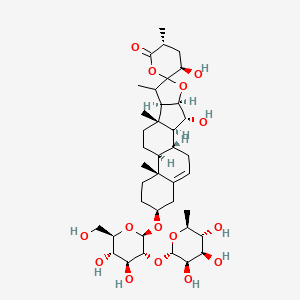
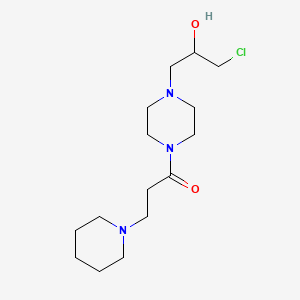
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
